molecular formula C16H16BrNO2 B5519803 N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B5519803
M. Wt: 334.21 g/mol
InChI Key: KVRDKRDMDVSETM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide is a chemical compound synthesized for various applications in scientific research. Its specific attributes make it a subject of interest in molecular studies and chemical analysis.

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions, typically starting with a base compound and undergoing processes like acylation, ethylation, and condensation. For instance, Gong Fenga (2007) synthesized a related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, using a sequence of reduction, acetylation, ethylation, and condensation with an overall yield of 77% (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of such acetamide compounds is often characterized by specific bond parameters and crystal systems. B. Gowda et al. (2007) described the molecular conformation and crystallization of N‐(2,6‐Dimethylphenyl)‐2,2,2‐trimethylacetamide, noting its orthorhombic crystal system and intermolecular hydrogen bonding (B. Gowda et al., 2007).

Chemical Reactions and Properties

Acetamides like N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide often exhibit unique reactivity due to their functional groups. The reactions might include processes like transsilylation, as seen in the study by A. Nikonov et al. (2016), where N-(2-hydroxyphenyl)acetamide underwent transsilylation by chloro(chloromethyl)dimethylsilane (A. Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of acetamides can be deduced from their crystalline structure and intermolecular interactions. For instance, the study by B. Gowda et al. (2007) on 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide highlighted its molecular geometry and hydrogen bonding patterns (B. Gowda et al., 2007).

properties

IUPAC Name

N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-5-3-8-15(12(11)2)20-10-16(19)18-14-7-4-6-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRDKRDMDVSETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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